(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Overview
Description
(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a useful research compound. Its molecular formula is C23H18ClNO4 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity and Spectral Studies
A comparative DFT study on halogen substituted phenylacetic acids, including chloro-substituted molecules, highlights their reactivity, acidity, and vibrational spectra. These properties are essential for understanding the compound's behavior in various chemical environments, facilitating its application in synthetic pathways (Srivastava et al., 2015).
Photolytic Transformation
Research on the photolytic transformation of diclofenac and its transformation products provides insights into the stability and degradation pathways of chloro-phenylacetic acid derivatives under UV irradiation. This understanding is crucial for environmental studies and designing compounds with desired lifetimes (Eriksson et al., 2010).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the compound's structure, is used to protect hydroxy-groups in synthetic chemistry. This protection strategy is pivotal for peptide synthesis, allowing for the selective deprotection and coupling of amino acids (Gioeli & Chattopadhyaya, 1982).
Renewable Building Blocks
Studies on renewable phenolic compounds for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation showcase the potential of using phenylacetic acid derivatives for developing bio-based polymers. This research contributes to the creation of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Chemoselective Procedures
The introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols demonstrates a mild, rapid, and chemoselective procedure. This methodology is important for the synthesis of complex molecules with multiple functional groups, enhancing the versatility of synthetic strategies (Soley & Taylor, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXWBFVGWGSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585612 | |
Record name | (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339208-90-1 | |
Record name | (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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